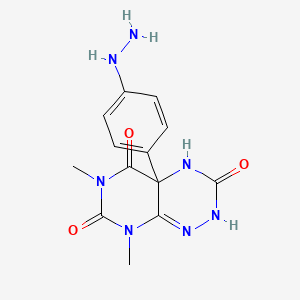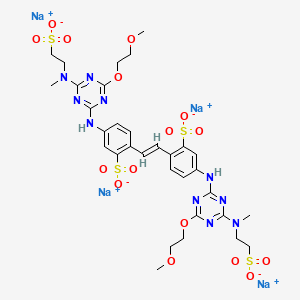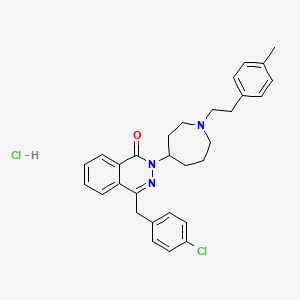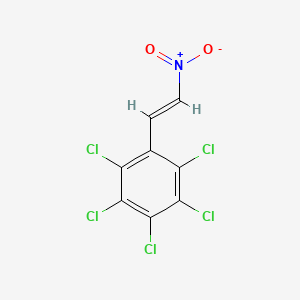
Benzene, pentachloro(2-nitroethenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, pentachloro(2-nitroethenyl)- is a chemical compound characterized by the presence of a benzene ring substituted with five chlorine atoms and a 2-nitroethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, pentachloro(2-nitroethenyl)- typically involves the nitration of pentachlorobenzene. The reaction conditions often require a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The process involves the electrophilic substitution of a nitro group onto the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Benzene, pentachloro(2-nitroethenyl)-.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, pentachloro(2-nitroethenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more chlorine atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Benzene, pentachloro(2-nitroethenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Benzene, pentachloro(2-nitroethenyl)- exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and enzyme inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, pentachloro-: Similar structure but lacks the nitroethenyl group.
Benzene, (2-nitroethenyl)-: Similar structure but lacks the chlorine substitutions.
Uniqueness
Benzene, pentachloro(2-nitroethenyl)- is unique due to the combination of its pentachlorobenzene core and the 2-nitroethenyl group
Propiedades
Número CAS |
18840-56-7 |
|---|---|
Fórmula molecular |
C8H2Cl5NO2 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H2Cl5NO2/c9-4-3(1-2-14(15)16)5(10)7(12)8(13)6(4)11/h1-2H/b2-1+ |
Clave InChI |
JUJDOAMAIRSWSP-OWOJBTEDSA-N |
SMILES isomérico |
C(=C/[N+](=O)[O-])\C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C(=C[N+](=O)[O-])C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



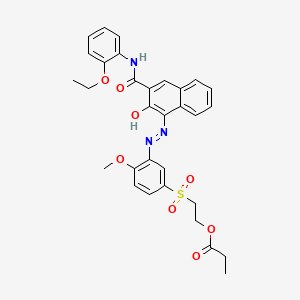


![2-(5-(5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid](/img/structure/B12722202.png)

